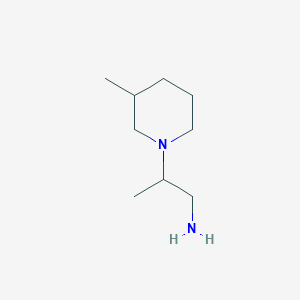

2-(3-Methylpiperidin-1-yl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(3-Methylpiperidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C9H20N2 and a molecular weight of 156.27 . It is used for research purposes .

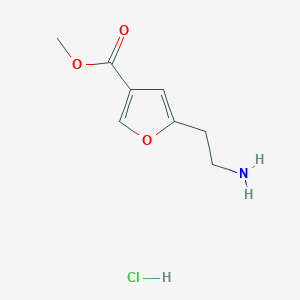

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a propylamine side chain .Applications De Recherche Scientifique

Corrosion Inhibition

Tertiary amines, including compounds structurally related to 2-(3-Methylpiperidin-1-yl)propan-1-amine, have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors in electrolyte layers, and their efficiency can be significantly improved with concentration adjustments. For instance, certain tertiary amines demonstrated high inhibition efficiency, suggesting their potential as effective corrosion inhibitors in industrial applications (Gao, Liang, & Wang, 2007).

Drug Design

In the realm of pharmaceuticals, tertiary amines similar to this compound have been explored for their potential in drug design. For example, compounds have been synthesized for the selective inhibition of κ-opioid receptors, demonstrating therapeutic potential for treating depression and addiction disorders. These studies highlight the importance of tertiary amines in developing new medications with specific target receptor activity (Grimwood et al., 2011).

Catalysis and Polymerization

Tertiary amines play a crucial role in catalysis, including the activation of aryl chlorides for Suzuki cross-coupling reactions and the polymerization of silanes to produce linear polymers. Notably, some tertiary amines have been used as ligands in metal complexes, facilitating efficient catalyst systems without the need for phosphines, which are significant for chemical synthesis and industrial processes (Deeken et al., 2006).

CO2 Capture

The application of tertiary amines in CO_2 capture technologies has been investigated, with certain amines acting as promoters in mixed solvents to enhance the mass transfer rate of CO_2. These mixed solvents exhibit superior CO_2 loading capacities and mass transfer rates compared to traditional absorbents, indicating the potential of tertiary amines in improving the efficiency of CO_2 capture processes (Choi et al., 2012).

Materials Science

In materials science, tertiary amines have been utilized in the synthesis of complex metal aminopyridinato complexes, which have applications ranging from catalysis to materials with specific magnetic and electronic properties. The synthesis of these complexes involves innovative approaches, providing insights into the structural and functional versatility of tertiary amines (Noor, Kretschmer, & Kempe, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-methylpiperidin-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-8-4-3-5-11(7-8)9(2)6-10/h8-9H,3-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMIFBCNBIXTAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(C)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclohexyl)-2-[[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]methyl-methylamino]acetamide](/img/structure/B2648725.png)

![(1S,4S,5R)-5-Fluorobicyclo[2.2.1]heptan-2-one](/img/structure/B2648729.png)

![7-(4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}phenoxy)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2648732.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2648734.png)

![5-chloro-2-methylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2648737.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2648738.png)

![N-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2648740.png)

![ethyl 4-({(2Z)-8-methoxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2648742.png)

![Tert-butyl 2-((2-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2648746.png)